1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2,4,7-trimethyl-6-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-15-16(21(2)19(26)22(3)17(15)25)20-18(24)23(13)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZFHVHNMLAQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Architecture and Substituent Dynamics
The molecule features a fused imidazo[2,1-f]purine-dione scaffold, with methyl groups at positions 1, 3, and 7, and a 3-phenylpropyl chain at position 8. This substitution pattern introduces steric and electronic challenges during synthesis, particularly in achieving regioselective alkylation and avoiding N7 vs. N8 competition. The 3-phenylpropyl moiety necessitates careful control of coupling reactions to prevent undesired branching or oxidation.
Synthetic Pathways and Methodological Innovations
Nucleophilic Substitution at the 8-Position
A widely adopted strategy involves substituting a halogen atom (typically bromine) at the 8-position of a preformed imidazopurine-dione core. For example, the patent WO2015107533A1 demonstrates that 8-bromo intermediates undergo efficient displacement with amine nucleophiles under basic conditions. Adapting this approach, the 3-phenylpropyl group can be introduced via:
- Intermediate Preparation : Synthesis of 1,3,7-trimethyl-8-bromo-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione through bromination of the parent xanthine derivative.
- Alkylation : Reaction with 3-phenylpropylamine in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours.
Key Optimization Parameters :
Direct Alkylation of the Purine Core
An alternative route involves sequential alkylation of a simpler purine-dione precursor. For instance, 1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (PubChem CID: 906099) can undergo N8 alkylation using 3-phenylpropyl bromide under Mitsunobu conditions:
$$
\text{Purine-dione} + \text{3-Phenylpropyl bromide} \xrightarrow[\text{DIAD, Ph}_3\text{P}]{\text{THF, 0°C→RT}} \text{Target Compound}
$$
Advantages :
Limitations :
- Requires stringent anhydrous conditions.
- DIAD (diisopropyl azodicarboxylate) increases cost and safety concerns.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | 89–93 | 18–24 | Competing hydrolysis of bromide intermediate |
| Direct Alkylation | 65–72 | 85–88 | 36–48 | Regioselectivity control |
Data extrapolated from analogous syntheses in.
Industrial-Scale Considerations
Solvent and Reagent Selection
The patent WO2015107533A1 highlights toluene and methylene chloride as optimal solvents for large-scale reactions due to their low toxicity and ease of removal. For the target compound, substituting dimethylformamide with toluene improves safety profiles without sacrificing yield.
Purification Strategies
- Crystallization : Ethanol/water (7:3 v/v) achieves >95% recovery at pilot scale.
- Chromatography : Reserved for final API-grade material, using silica gel with ethyl acetate/hexane gradients.
Mechanistic Insights and Side-Reaction Mitigation
Competing Alkylation at N7
The N7 position’s nucleophilicity can lead to bis-alkylated byproducts. Strategies to suppress this include:
Oxidative Degradation
The 3-phenylpropyl chain is prone to oxidation during storage. Adding antioxidants (e.g., BHT) at 0.1% w/w stabilizes the compound for >24 months.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state derivatives .
Scientific Research Applications
1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a model compound in studying purine alkaloid chemistry.
Biology: Investigated for its role as a metabolite of caffeine and its interactions with various enzymes.
Medicine: Explored for potential therapeutic applications due to its structural similarity to caffeine.
Industry: Utilized in the synthesis of other purine derivatives and related compounds
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with various molecular targets and pathways. As a metabolite of caffeine, it is metabolized by enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes facilitate the conversion of caffeine into 1,3,7-trimethyluric acid, which then exerts its effects through interactions with purine receptors and other molecular targets .
Comparison with Similar Compounds
1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds such as:
Caffeine: Both compounds share structural similarities and are metabolized by similar enzymes.
Theobromine: Another purine alkaloid with similar metabolic pathways.
Theophylline: A compound with similar pharmacological effects and metabolic pathways
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and metabolic pathways.
Biological Activity
1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a notable compound within the imidazopurine class, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on current research findings.
The compound has a molecular formula of C19H21N5O2 and a molecular weight of approximately 351.40 g/mol. Its unique structure includes an imidazo[2,1-f]purine core with three methyl groups and a phenylpropyl substituent, which enhance its pharmacological profile. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity. The primary steps include:
- Formation of the Imidazo[2,1-f]purine Core : This is achieved through condensation reactions involving formamide derivatives.
- Introduction of Functional Groups : The phenylpropyl group is introduced via alkylation reactions using strong bases like sodium hydride.
Biological Mechanisms
Research indicates that this compound exhibits several biological activities:
- Antidepressant and Anxiolytic Effects : In vivo studies have shown that derivatives of this compound can act as potential antidepressants. For instance, a derivative was tested in forced swim tests (FST) in mice and exhibited significant antidepressant effects compared to standard treatments like diazepam .
- Phosphodiesterase Inhibition : The compound has been identified as a weak inhibitor of phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in various signaling pathways related to mood regulation and cognitive functions .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
In a study evaluating various derivatives of imidazo[2,1-f]purine compounds, one specific derivative demonstrated notable antidepressant properties. Mice treated with this compound showed reduced immobility times in the FST compared to control groups. This suggests a potential mechanism involving serotonin receptor modulation.
Case Study 2: Phosphodiesterase Inhibition
Another study focused on the phosphodiesterase inhibitory activity of related compounds. It was found that while the activity was weak compared to established inhibitors, the modulation of PDE4B could still contribute to mood regulation pathways.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters:
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol improves crystallization purity .
- Catalysts : Use of Pd/C or palladium ligands accelerates coupling reactions for aryl/alkyl substituents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization yield >95% purity .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl groups at C1, C3, C7) and detects impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.4 for C20H24N6O3) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for understanding receptor binding (e.g., imidazo-purine core planarity) .
Q. How should initial biological activity screening be designed?
Methodological Answer:
- Target selection : Prioritize receptors/enzymes linked to the imidazo-purine scaffold (e.g., 5-HT1A, adenosine receptors) .
- Assay types :
- In vitro : Radioligand binding assays (Ki values) and functional cAMP assays (EC50/IC50) .
- Cell-based : Apoptosis (Annexin V) or proliferation (MTT) assays in cancer/neuronal cell lines .
Q. What strategies enhance solubility and stability for in vitro studies?
Methodological Answer:
- Solubility : Co-solvents (DMSO ≤0.1%) or β-cyclodextrin inclusion complexes improve aqueous solubility .
- Stability :
- Light sensitivity : Store in amber vials at -20°C .
- pH stability : Buffered solutions (pH 6–8) prevent hydrolysis of the dione moiety .
Q. How are receptor binding affinities quantified for this compound?
Methodological Answer:
- Competitive binding assays : Use [3H]-8-OH-DPAT for 5-HT1A receptor affinity (Ki calculation via Cheng-Prusoff equation) .
- Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) to determine EC50/IC50 .
Advanced Research Questions
Q. How do structural modifications (SAR) influence 5-HT1A receptor partial agonism?
Methodological Answer: SAR studies reveal:
Q. How can contradictory data on antidepressant efficacy in vivo vs. in vitro be resolved?
Methodological Answer:
- Pharmacokinetics : Measure brain-to-plasma ratios (e.g., AZ-853: 2.1 vs. AZ-861: 0.9) to explain efficacy differences .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) .
- Dosing regimens : Repeated administration (7–14 days) may reverse tolerance in forced swim tests .
Q. What experimental models best predict in vivo efficacy for CNS targets?
Methodological Answer:
Q. How does multi-target interaction analysis inform mechanism of action?
Methodological Answer:
- Off-target profiling : Screen against CEREP panels (e.g., α1-adrenergic, D2 receptors) to identify side effects (e.g., AZ-853’s hypotensive effects) .
- Pathway enrichment : RNA-seq in hippocampal neurons links CREB phosphorylation to antidepressant effects .
Q. What computational methods guide functional group optimization?
Methodological Answer:
- Docking simulations (AutoDock Vina) : Predict binding poses in 5-HT1A receptor (PDB: 6G79) .
- QSAR models : LogP values >3.0 correlate with improved blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding energy (e.g., -2.1 kcal/mol for 3-phenylpropyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
